2-Bromo-6-methylnicotinohydrazide
Description
2-Bromo-6-methylnicotinohydrazide is a nicotinamide-derived hydrazide compound featuring a bromine atom at the 2-position and a methyl group at the 6-position of the pyridine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. Nicotinohydrazides are widely studied for their antimicrobial, anticancer, and metal-chelating activities due to their ability to form stable complexes and interact with biological targets via hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-bromo-6-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-3-5(6(8)10-4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
IVKFLFUVROYGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylnicotinohydrazide typically involves the bromination of 6-methylnicotinohydrazide. One common method includes the reaction of 6-methylnicotinohydrazide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the nicotinohydrazide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylnicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methylnicotinohydrazide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: 6-Methylnicotinohydrazide.
Substitution: Various substituted nicotinohydrazides depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-methylnicotinohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylnicotinohydrazide involves its interaction with specific molecular targets. The bromine atom and the hydrazide group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-6-methylnicotinohydrazide with three closely related compounds: 6-bromo-2’-(2-chlorobenzylidene)nicotinohydrazide, 6-bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide, and 6-bromo-N’-(4-hydroxy-3-nitrobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- In contrast, compounds with halogenated benzylidene groups (e.g., 2-chloro, 3-bromo-5-chloro-2-hydroxy) exhibit increased lipophilicity and antimicrobial potency due to enhanced membrane interaction .
- Chelation Capacity: The hydrazide (-NH-NH2) moiety in this compound enables metal coordination, similar to its analogs. For example, 6-bromo-2’-substituted derivatives form stable complexes with Cu(II) and Fe(III), which are linked to their antimicrobial and antioxidant effects .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Bromine at C6 (nicotinohydrazide) enhances antimicrobial activity but reduces solubility in polar solvents . Methyl groups (e.g., 6-methyl in this compound) improve metabolic stability compared to bulkier substituents .
- Therapeutic Gaps: While benzylidene analogs show promising antimicrobial results, their toxicity profiles remain underexplored. In contrast, simpler hydrazides like this compound may offer safer pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
